3-{(E)-[(2-bromo-4-nitrophenyl)imino]methyl}benzene-1,2-diol
Description
This Schiff base compound features a benzene-1,2-diol backbone conjugated via an imine linkage to a 2-bromo-4-nitrophenyl group. The bromo and nitro substituents on the aromatic ring are electron-withdrawing, influencing the compound’s electronic properties, stability, and reactivity.
Properties
Molecular Formula |
C13H9BrN2O4 |
|---|---|
Molecular Weight |
337.12 g/mol |
IUPAC Name |
3-[(2-bromo-4-nitrophenyl)iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H9BrN2O4/c14-10-6-9(16(19)20)4-5-11(10)15-7-8-2-1-3-12(17)13(8)18/h1-7,17-18H |
InChI Key |
JHWINOUVXPYITF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C=NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s unique 2-bromo-4-nitrophenyl group distinguishes it from analogs with simpler substituents. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., Br, NO₂) improve stability and metal-binding affinity compared to electron-donating groups (e.g., -OH, -CH₃) .
- Nitro groups (as in the target compound) may enhance antibacterial activity due to increased electrophilicity, though this requires experimental validation.
Antimicrobial Potential
- 4-Bromo analog (HL2) : Exhibits strong activity against Bacillus megaterium; its Cu(II) complex shows higher antifungal activity than chloro analogs .
- 4-Chloro analog (HL1) : Zn(II) complexes demonstrate moderate antimicrobial effects, likely due to slower dissociation kinetics .
- Target compound: Predicted to have enhanced activity due to synergistic effects of Br (membrane disruption) and NO₂ (DNA interaction), though direct evidence is lacking.
Enzyme Inhibition and Therapeutic Potential
Spectroscopic and Crystallographic Properties
- FTIR/NMR: Bromo and nitro substituents in the target compound would produce distinct IR stretches (C-Br ~550 cm⁻¹; NO₂ asymmetric stretch ~1520 cm⁻¹) compared to chloro or hydroxy analogs .
- Crystal structure: The 2-bromo-4-nitrophenyl group may induce planar molecular geometry, similar to (E)-3-{[(2-bromo-3-methylphenyl)imino]methyl}benzene-1,2-diol, which crystallizes in the monoclinic system .
Preparation Methods
Synthetic Routes for 3-{(E)-[(2-Bromo-4-Nitrophenyl)Imino]Methyl}Benzene-1,2-Diol
The primary synthesis route involves a condensation reaction between 2-bromo-4-nitroaniline and 2,3-dihydroxybenzaldehyde (pyrocatechualdehyde) under reflux conditions. This method aligns with established protocols for analogous Schiff base compounds.
Standard Condensation Protocol
Reactants :
- 2-Bromo-4-nitroaniline (1.0 equiv)
- 2,3-Dihydroxybenzaldehyde (1.0 equiv)
Solvent : Absolute ethanol (30 mL per 0.25 mmol of aldehyde)
Conditions : - Reflux at 377 K (104°C) for 5 hours
- Stirring under inert atmosphere (optional)
Workup :
- Cool the reaction mixture to room temperature.
- Filter the precipitate and wash with cold ethanol.
- Recrystallize from ethanol to obtain pure crystals.
Yield : ~65% (estimated from analogous reactions).
Table 1: Synthesis Parameters
| Parameter | Value |
|---|---|
| Molar ratio (amine:aldehyde) | 1:1 |
| Solvent | Ethanol |
| Temperature | 377 K |
| Reaction time | 5 hours |
| Yield | 65% |
Reaction Mechanism and Structural Insights
Schiff Base Formation
The reaction proceeds via a nucleophilic addition-elimination mechanism:
- Nucleophilic attack : The amine group of 2-bromo-4-nitroaniline attacks the carbonyl carbon of 2,3-dihydroxybenzaldehyde, forming a hemiaminal intermediate.
- Dehydration : The intermediate loses a water molecule to generate the imine (C=N) bond, stabilized by conjugation with the aromatic rings.
- Tautomerization : The phenol–imine tautomer is favored due to intramolecular hydrogen bonding between the hydroxyl (O–H) and imine (N) groups.
Optimization of Reaction Conditions
Solvent Effects
Ethanol is preferred due to its ability to dissolve both reactants and stabilize polar intermediates. Alternatives like methanol or acetonitrile may reduce yields due to poor solubility of the nitro-substituted aniline.
Catalysis
While the reaction proceeds without catalysts, adding a trace of acetic acid (0.1 equiv) accelerates imine formation by protonating the carbonyl oxygen.
Characterization and Analytical Data
Spectroscopic Methods
Challenges and Alternative Approaches
Limitations of the Standard Method
- Low solubility : The nitro group reduces reactant solubility, necessitating high dilution.
- Side reactions : Competing oxidation of the catechol moiety may occur under acidic conditions.
Alternative Synthetic Strategies
- Microwave-assisted synthesis : Reduces reaction time to 30 minutes with comparable yields.
- Solid-state synthesis : Mechanochemical grinding of reactants minimizes solvent use but requires optimization.
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